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L-Histidine, N-D-prolyl-(9CI) -

L-Histidine, N-D-prolyl-(9CI)

Catalog Number: EVT-11879528
CAS Number:
Molecular Formula: C11H16N4O3
Molecular Weight: 252.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

L-Histidine, N-D-prolyl-(9CI) is a dipeptide formed from L-histidine and D-proline. This compound is notable for its unique structural properties and is classified as a derivative of histidine, an essential amino acid involved in numerous biological functions, including protein synthesis and histamine production. The chemical formula for L-Histidine, N-D-prolyl-(9CI) is C11H16N4O3C_{11}H_{16}N_{4}O_{3} .

Source

L-Histidine is synthesized in the body and can also be obtained from dietary sources such as meat, fish, dairy products, and certain grains. D-Proline, on the other hand, is commonly found in collagen-rich foods and is synthesized from glutamic acid within the body .

Classification

L-Histidine, N-D-prolyl-(9CI) falls under several classifications:

  • Kingdom: Organic compounds
  • Super Class: Organic acids and derivatives
  • Class: Carboxylic acids and derivatives
  • Sub Class: Amino acids, peptides, and analogues .
Synthesis Analysis

Methods

The synthesis of L-Histidine, N-D-prolyl-(9CI) can be achieved through various methods:

  1. Chemical Synthesis: This typically involves the formation of a peptide bond between L-histidine and D-proline. The reaction can be catalyzed by enzymes or conducted through chemical means.
  2. Biotechnological Approaches: Fermentation processes using specific microorganisms can also produce L-histidine efficiently. For instance, strains from the genera Brevibacterium, Corynebacterium, and Escherichia have been employed to ferment nutrient media for high yields of L-histidine .

Technical Details

The peptide bond formation between L-histidine and D-proline involves the condensation reaction where a molecule of water is released as the amino group of L-histidine reacts with the carboxyl group of D-proline. This reaction can be facilitated under controlled pH and temperature conditions to optimize yield.

Molecular Structure Analysis

Structure

L-Histidine features an imidazole side chain that contributes to its unique properties. The molecular structure can be represented as follows:

L Histidine C6H9N3O2\text{L Histidine }C_6H_9N_3O_2
D Proline C5H9NO2\text{D Proline }C_5H_9NO_2

When combined as L-Histidine, N-D-prolyl-(9CI), the structure reflects both amino acids linked by a peptide bond.

Data

  • Molecular Weight: The average molecular weight of L-Histidine, N-D-prolyl-(9CI) is approximately 252.27 g/mol .
  • Solubility: This dipeptide is likely soluble in water due to the polar nature of its constituent amino acids.
Chemical Reactions Analysis

Reactions

L-Histidine, N-D-prolyl-(9CI) participates in various chemical reactions:

  • Acid-Base Reactions: The imidazole ring in L-histidine allows it to act as both an acid and a base depending on the pH of the environment.
  • Metal Coordination: The nitrogen atoms in the imidazole ring can coordinate with metal ions, making it significant in enzymatic functions and catalysis .

Technical Details

The reactivity of this compound can be attributed to its functional groups, which allow it to engage in diverse biochemical interactions.

Mechanism of Action

Process

The mechanism of action for L-Histidine involves its role as a precursor for histamine synthesis, which plays crucial roles in immune responses, gastric acid secretion, and neurotransmission. Additionally, it acts as a buffering agent due to its ability to accept or donate protons based on physiological pH levels .

Data

Research indicates that supplementation with L-histidine can enhance recovery from exercise-induced fatigue and improve muscle metabolism due to its antioxidant properties .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Melting Point: Specific melting points may vary based on purity but generally fall within typical ranges for amino acids.

Chemical Properties

  • pKa Values: The imidazole side chain has pKa values around 6.0, allowing histidine to function effectively at physiological pH.
  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels.
Applications

Scientific Uses

L-Histidine, N-D-prolyl-(9CI) has several applications:

  • Nutraceuticals: Used in dietary supplements aimed at enhancing physical performance and recovery.
  • Pharmaceuticals: Investigated for potential therapeutic roles in conditions requiring enhanced antioxidant defenses or muscle recovery.
  • Biochemical Research: Utilized in studies related to protein structure and function due to its unique chemical properties .
Biosynthetic Pathways and Precursor Relationships

Metabolic Origins of L-Histidine in Prokaryotic Systems

The biosynthesis of L-histidine represents one of the most conserved and metabolically expensive amino acid pathways across prokaryotes, requiring 31–41 adenosine triphosphate (ATP) equivalents per molecule synthesized [7]. This pathway initiates with two primary precursors: 5-phosphoribosyl-1-pyrophosphate (PRPP) from the pentose phosphate pathway and adenosine triphosphate (ATP) from purine metabolism. The reaction catalyzed by ATP phosphoribosyltransferase (HisG) condenses PRPP and ATP to form N-1-(5'-phosphoribosyl)-ATP (PRATP), committing carbon and nitrogen resources toward histidine production [1] [9].

Subsequently, nine enzymatic steps modify the purine backbone of ATP to yield L-histidine. Notably, the fifth intermediate, 5'-phosphoribosyl-4-carboxamide-5-aminoimidazole (AICAR), is diverted back to purine biosynthesis, linking histidine and de novo purine production [1] [3]. This metabolic interdependence creates a critical node for cellular economy, as AICAR recycling regenerates ATP and maintains purine nucleotide pools. The pathway culminates in the oxidation of L-histidinol to L-histidine via the bifunctional enzyme histidinol dehydrogenase (HisD) [9].

Table 1: Core Enzymes in Prokaryotic L-Histidine Biosynthesis

EnzymeGene (C. glutamicum)Function
ATP phosphoribosyltransferasehisGCatalyzes PRPP + ATP → PRATP
Phosphoribosyl-AMP cyclohydrolasehisIHydrolyzes PRATP to PRAMP (phosphoribosyl-AMP)
Imidazoleglycerol-phosphate synthasehisFHForms imidazole ring (requires glutamine amidotransferase activity)
Histidinol-phosphate phosphatasehisNDephosphorylates histidinol-phosphate
Histidinol dehydrogenasehisDOxidizes histidinol to histidine (NAD+-dependent)

Enzymatic Machinery for Histidine-Containing Dipeptide Assembly

The formation of L-histidine-containing dipeptides such as N-D-prolyl-L-histidine requires specialized enzymatic systems beyond ribosomal translation. Nonribosomal peptide synthetases (NRPSs) serve as the primary machinery for dipeptide assembly in bacteria. NRPSs operate as modular mega-enzymes, with each module activating, modifying, and condensing specific amino acid substrates [7]. The synthesis of N-D-prolyl-L-histidine involves two catalytic modules:

  • Adenylation (A) Domain for Histidine: Selectively activates L-histidine using ATP to form histidinyl-adenylate, followed by covalent attachment to the NRPS-bound 4'-phosphopantetheine (PPant) cofactor.
  • Condensation (C) Domain: Catalyzes peptide bond formation between the thioesterified histidine and the downstream D-proline residue. D-proline is generated from L-proline via racemization domains or recruited directly from bacterial secondary metabolism pools [7].

Critically, NRPSs exhibit substrate flexibility, allowing incorporation of non-proteinogenic amino acids like D-proline. The structural specificity of the A domain determines amino acid selection, while epimerization (E) domains generate D-configured residues prior to condensation [7].

Table 2: NRPS Domains Implicated in Histidine-Containing Dipeptide Synthesis

DomainFunctionSpecificity Determinants
Adenylation (A)Activates amino acid via adenylate formationSubstrate pocket residues recognizing histidine imidazole ring
Thiolation (T)Transfers activated amino acid to PPant carrierConserved serine residue for PPant attachment
Condensation (C)Forms peptide bond between upstream (histidine) and downstream (proline) residuesAcceptor site accommodating D-proline configuration
Epimerization (E)Converts L-proline to D-proline (if required)Catalytic base abstracting α-proton

Role of Corynebacterium glutamicum in Histidine Derivative Production

Corynebacterium glutamicum has been engineered extensively as an industrial platform for L-histidine and derivatives due to its native biosynthetic capacity and metabolic flexibility. Wild-type strains secrete negligible histidine; however, classical mutagenesis and metabolic engineering have yielded hyperproducers:

  • Feedback Deregulation: Mutations in hisG (e.g., T235P, G233H, Y56M) disrupt allosteric inhibition by L-histidine, increasing pathway flux [5] [10].
  • Gene Dosage Optimization: Chromosomal promoter swaps (e.g., Ptuf driving hisDCB operon) and plasmid-based hisG overexpression elevate enzyme titers [3] [9].
  • Precursor Steering: Deletion of phosphoglucose isomerase (pgi) redirects carbon toward PRPP via the oxidative pentose phosphate pathway [10].

These strategies have achieved titers of 5.07 g/L in bioreactors [10]. For dipeptides like N-D-prolyl-L-histidine, C. glutamicum serves as a host for heterologous NRPS expression. Its robust amino acid secretion machinery facilitates precursor availability, while its genetic tractability enables pathway modularization [3].

Table 3: Metabolic Engineering Strategies for L-Histidine Production in C. glutamicum

Engineered ComponentModificationImpact on Yield
ATP phosphoribosyltransferasehisGT235P-Y56M mutation0.83 → 3.10 g/L (shake flask) [10]
PRPP synthaseprs overexpression1.21 g/L [10]
Glycine cleavage systemgcvTHP from C. jeikeiumEnhanced C1 unit supply for purines [3]
Oxidative pentose phosphate pathwaypgi deletion + zwf overexpressionIncreased PRPP pools [3] [10]

Regulatory Mechanisms Governing Histidine Biosynthesis

Histidine biosynthesis in prokaryotes is tightly regulated at enzymatic, transcriptional, and translational levels to balance metabolic demand and energy expenditure:

  • Feedback Inhibition: HisG is strongly inhibited by L-histidine (Ki = 0.11 mM in C. glutamicum) via allosteric promotion of inactive hexamer formation [5] [9]. Competitive inhibition by adenosine monophosphate and adenosine diphosphate further couples pathway activity to cellular energy status [1].
  • Transcriptional Control: In C. glutamicum, histidine genes cluster in four operons (hisDCB, hisHAF, hisEG, hisN). During stringent response, elevated (p)ppGpp levels derepress these operons [1] [9]. Gram-positive bacteria additionally employ T-box riboswitches in the 5'-UTR of his operons, modulating transcription termination based on histidyl-tRNA charging [8].
  • Translational Attenuation: Analogous to the Escherichia coli model, leader peptides rich in histidine codons precede his operons in some bacteria. Ribosome stalling during histidine starvation promotes antiterminator folding, enabling transcription elongation [8] [9].

In C. glutamicum, a 103-bp 5'-UTR deletion upstream of hisD abolishes suspected regulatory RNA elements, suggesting translational control via uncharacterized mechanisms [1] [9]. Additionally, intracellular accumulation of intermediates like inosine monophosphate triggers metabolic rewiring to replenish ATP via AICAR recycling [3].

Properties

Product Name

L-Histidine, N-D-prolyl-(9CI)

IUPAC Name

(2S)-3-(1H-imidazol-5-yl)-2-[[(2R)-pyrrolidine-2-carbonyl]amino]propanoic acid

Molecular Formula

C11H16N4O3

Molecular Weight

252.27 g/mol

InChI

InChI=1S/C11H16N4O3/c16-10(8-2-1-3-13-8)15-9(11(17)18)4-7-5-12-6-14-7/h5-6,8-9,13H,1-4H2,(H,12,14)(H,15,16)(H,17,18)/t8-,9+/m1/s1

InChI Key

BEPSGCXDIVACBU-BDAKNGLRSA-N

Canonical SMILES

C1CC(NC1)C(=O)NC(CC2=CN=CN2)C(=O)O

Isomeric SMILES

C1C[C@@H](NC1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O

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